N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S2/c17-21(18)8-7-12(11-21)10-16-22(19,20)15-6-5-13-3-1-2-4-14(13)9-15/h5-6,9,12,16H,1-4,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMWVFVCQVIEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the tetrahydronaphthalene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane or sodium hydroxide in water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibits significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. The sulfonamide group is known for its antibacterial properties, which could be leveraged in developing new antibiotics .
- Anticancer Potential : There is growing interest in the compound's potential as an anticancer agent. Studies have shown that similar sulfonamide derivatives can inhibit cancer cell proliferation and induce apoptosis in tumor cells . Further exploration is needed to evaluate the specific mechanisms by which this compound affects cancer cells.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biological pathways. This characteristic makes it a candidate for drug development targeting diseases linked to enzyme dysfunctions.
Therapeutic Applications
Given its biological activities, this compound has potential therapeutic applications:
- Drug Development : The compound could serve as a lead structure for designing new drugs targeting bacterial infections and cancer treatment. Its unique properties may allow for the modification of its structure to enhance efficacy and reduce side effects.
- Pharmacological Research : Ongoing research may focus on understanding the pharmacokinetics and pharmacodynamics of this compound to establish its viability as a therapeutic agent .
Case Studies
Several studies have documented the applications of similar compounds:
- A study on sulfonamide derivatives demonstrated their effectiveness in inhibiting specific cancer cell lines and highlighted their potential as anticancer agents .
- Another investigation focused on antimicrobial activities revealed promising results against resistant bacterial strains when using structurally related sulfonamides .
Mechanism of Action
The mechanism of action of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to interact with cell membranes, potentially affecting cellular signaling pathways.
Comparison with Similar Compounds
Core Modifications in Tetrahydronaphthalene Derivatives
describes tetrahydronaphthalene derivatives modified with pyridine, thioxopyridine, and pyrazolopyridine moieties. For example:
- Compound 8 (Ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]quinoline-3-carboxylate): Features a fused pyridine ring and carboxylic acid group. It demonstrated HepG-2 liver cancer cell inhibition comparable to doxorubicin.
- Compound 5a (Pyrazolopyridine derivative): Exhibited antioxidant activity surpassing ascorbic acid.
Comparison :
- The target compound’s sulfonamide group distinguishes it from pyridine-based derivatives in . Sulfonamides are known for hydrogen-bonding interactions with enzymes (e.g., carbonic anhydrases), whereas pyridine derivatives may act via radical scavenging or intercalation .
Sulfonamide-Containing Analogs
Key differences:
Functional Group Variations in Related Compounds
describes a sulfonamide-containing compound (2w) with a pyrazole core and dimethylamino-naphthalene group. lists naphthalene-thiophene hybrids (e.g., compound e with an ether-amine structure). Key distinctions:
Biological Activity
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₈H₃₁N₃O₄S
- Molecular Weight : 367.53 g/mol
- CAS Number : 879950-05-7
The structure includes a tetrahydronaphthalene moiety linked to a sulfonamide group, which is known to influence its biological interactions.
Research indicates that this compound primarily acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . This activation leads to increased potassium ion flow into cells, which can modulate various physiological responses such as neuronal excitability and cardiac function .
1. Cardiovascular Effects
Studies have shown that compounds activating GIRK channels can have cardioprotective effects. By promoting hyperpolarization of cardiac myocytes, these compounds may reduce the risk of arrhythmias and improve heart function under stress conditions.
2. Neuroprotective Properties
The activation of GIRK channels in neuronal tissues suggests potential neuroprotective effects. Compounds in this class have been explored for their ability to mitigate excitotoxicity in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Q & A
Q. What are the foundational synthetic routes for N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?
The synthesis typically involves two key steps:
- Oxidation of tetrahydrothiophene : Using oxidizing agents like hydrogen peroxide or peracids to generate the 1,1-dioxidotetrahydrothiophene moiety .
- Sulfonamide formation : Reacting the oxidized intermediate with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the final product. Reaction conditions (e.g., anhydrous solvents, 0–5°C for exothermic control) are critical for yield optimization .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : For resolving the sulfonamide (-SO2NH-) and tetrahydrothiophene-dioxide moieties .
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) .
Q. What safety protocols are recommended for laboratory handling?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Storage : Dry conditions at 2–8°C to maintain stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity and yield?
- Temperature control : Lower temperatures (e.g., 0–5°C) mitigate side reactions during sulfonamide coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst use : Lewis acids like ZnCl₂ may accelerate sulfonyl chloride reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
